molecular formula C26H27NO3 B2610913 1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine CAS No. 1005089-97-3

1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine

Katalognummer: B2610913
CAS-Nummer: 1005089-97-3
Molekulargewicht: 401.506
InChI-Schlüssel: ONLWOWZCJPRUQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine is a structurally complex molecule featuring a pyrrolidine ring fused to a chromen-dioxolo scaffold with methyl and naphthyl substituents. Chromen-dioxolo derivatives are often explored for their biological activity, such as enzyme inhibition or antimicrobial effects, though specific studies on this compound remain unreported .

Eigenschaften

IUPAC Name

1-(6,7-dimethyl-8-naphthalen-1-yl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO3/c1-17-25(20-11-7-9-18-8-3-4-10-19(18)20)21-14-23-24(29-16-28-23)15-22(21)30-26(17,2)27-12-5-6-13-27/h3-4,7-11,14-15,17,25H,5-6,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLWOWZCJPRUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC3=C(C=C2OC1(C)N4CCCC4)OCO3)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-[6,7-Dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that includes a chromene core and a pyrrolidine moiety, which contribute to its diverse biological activities. Here, we explore its biological activity, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

Property Details
IUPAC Name 1-[6,7-Dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine
Molecular Formula C26H27NO3
Molecular Weight 399.50 g/mol
CAS Number 1212389-87-1

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit notable anti-inflammatory effects. For instance, chromene derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. In vitro studies have demonstrated that these compounds can significantly reduce inflammation in cell models.

2. Antioxidant Properties

Antioxidant activity is another critical aspect of this compound's biological profile. Studies have shown that chromene derivatives can scavenge free radicals and enhance the body's antioxidant defenses. The mechanism typically involves the modulation of enzymatic activities related to oxidative stress.

3. Anticancer Potential

The anticancer potential of 1-[6,7-Dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine has been explored in various studies. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented. For example:

  • Case Study : A study on similar chromene compounds reported IC50 values in the micromolar range against several cancer cell lines (e.g., breast and lung cancer), suggesting that structural modifications can enhance cytotoxicity .

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : The compound could interact with receptors that play roles in cell signaling pathways related to inflammation and cancer.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with similar chromene derivatives:

Compound Biological Activity
6-Methoxy-6,7-dimethyl-8-(4-methoxyphenyl)-7,8-dihydrochromeneAnti-inflammatory and anticancer activities
6-Methoxy-2-naphthonitrileAntimicrobial and antioxidant properties

Research Findings and Future Directions

Recent research highlights the potential for further exploration of this compound in drug development:

  • Synthetic Methodologies : Advances in synthetic techniques allow for the efficient production of this compound and its derivatives .
  • Clinical Trials : Future studies should focus on conducting clinical trials to evaluate safety and efficacy in humans.

Vergleich Mit ähnlichen Verbindungen

1-[6-Methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine ()

  • Key Differences :
    • Substitutes the 1-naphthyl group in the target compound with a 3,4,5-trimethoxyphenyl moiety.
    • Lacks the 7-methyl group present in the target compound.
  • Implications :
    • The trimethoxyphenyl group enhances electron density and may improve solubility compared to the hydrophobic naphthyl group.
    • Methoxy groups could influence metabolic stability and cytochrome P450 interactions .

1-Cyclohexyl-7-tosyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h]-[1,6]naphthyridine ()

  • Key Differences :
    • Replaces the chromen-dioxolo scaffold with a tetrahydro-naphthyridine system.
    • Features a tosyl (p-toluenesulfonyl) group and cyclohexyl substituent , absent in the target compound.
  • Implications :
    • The naphthyridine core may confer distinct π-π stacking interactions in biological targets.
    • Tosyl groups are typically used as protecting groups, suggesting this compound is an intermediate in multi-step syntheses .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

  • Key Differences: Contains an imidazo[1,2-a]pyridine core instead of chromen-dioxolo. Functionalized with cyano, nitro, and phenethyl groups.
  • Implications: Electron-withdrawing groups (nitro, cyano) may reduce metabolic stability but enhance electrophilic reactivity. The imidazo-pyridine system could improve binding to purinergic receptors .

1-[[1-(3,4,4a,5,6,7-Hexahydro-1,4a-dimethyl-5-oxo-2-naphthalenyl)-2-pyrrolidinyl]carbonyl]pyrrolidine ()

  • Key Differences: Incorporates a hexahydronaphthalenone scaffold with a ketone group. Features a pyrrolidinylcarbonyl linkage absent in the target compound.
  • The hexahydronaphthalenone system may mimic steroid-like structures in drug design .

Data Tables

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine (Target) Chromen-dioxolo 6,7-dimethyl, 8-(1-naphthyl) Not available Not available Not available
1-[6-Methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine Chromen-dioxolo 6-methyl, 8-(3,4,5-trimethoxyphenyl) C₂₄H₂₅NO₅ 407.46 Not reported
1-Cyclohexyl-7-tosyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h]-[1,6]naphthyridine Tetrahydro-naphthyridine Cyclohexyl, tosyl C₂₃H₂₉N₃O₂S 411.56 Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-... Imidazo[1,2-a]pyridine Cyano, nitro, phenethyl, diethyl carboxyl C₂₉H₂₇N₅O₇ ~565.56 243–245
1-[[1-(Hexahydro-1,4a-dimethyl-5-oxo-2-naphthalenyl)-2-pyrrolidinyl]carbonyl]pyrrolidine Hexahydronaphthalenone Ketone, pyrrolidinylcarbonyl C₂₁H₃₀N₂O₂ 342.48 Not reported

Q & A

Q. What are the standard methods for synthesizing 1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine, and how are intermediates characterized?

Methodological Answer:

  • Synthesis: Multi-step reactions involving cyclization of chromene derivatives and pyrrolidine coupling are typical. For example, details a two-step process for pyrrolidine derivatives: (1) base-mediated cyclization (e.g., NaH in DMSO at 130°C) and (2) purification via ether extraction .
  • Characterization: Use 1H/13C NMR to confirm hydrogen/carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 1.2–2.1 ppm). IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹). HRMS validates molecular weight (e.g., [M+H]+ calculated within ±0.001 Da) .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • NMR : Assign diastereotopic protons in the dihydrochromen ring (δ 4.0–5.5 ppm) and confirm stereochemistry via NOESY .
  • Mass Spectrometry : Use ESI-HRMS to detect fragmentation patterns (e.g., loss of pyrrolidine moiety at m/z ~120–150) .
  • X-ray Crystallography : Resolve crystal packing effects in the naphthyl group (if crystalline) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyrrolidine-substituted chromen derivative?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency. achieved 88% yield using DMSO at 130°C .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to stabilize transition states during ring formation .
  • Kinetic Monitoring : Use HPLC or TLC to track intermediate consumption (e.g., dihydro intermediates at Rf ~0.4–0.6) .

Q. How should contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

Methodological Answer:

  • Isomer Analysis : Separate diastereomers via chiral HPLC (e.g., resolved isomers using ethyl acetate/hexane gradients) .
  • Dynamic Effects : Perform VT-NMR (variable temperature) to assess conformational exchange (e.g., coalescence temperature for methyl group signals) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

Q. What computational strategies are effective for modeling the compound’s electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to predict frontier molecular orbitals (HOMO-LUMO gap ~3.5–4.0 eV) .
  • MD Simulations : Simulate solvation effects in water/ethanol mixtures using AMBER force fields to study aggregation behavior .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

Methodological Answer:

  • Stability Assay : Incubate in pH 1–13 buffers at 37°C for 24h. Monitor via LC-MS for degradation (e.g., hydrolysis of dioxolo ring to catechol derivatives) .
  • Radical Scavenging : Use EPR to detect ROS-mediated degradation (e.g., hydroxyl radical adducts at g ~2.006) .

Q. What in vitro assays are suitable for evaluating its biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Kinase Inhibition : Screen against CDK2 or EGFR using fluorescence polarization (IC₅₀ < 10 µM suggests potency) .
  • Cytotoxicity : Test on cancer cell lines (e.g., HeLa) via MTT assay (EC₅₀ values correlated with chromen ring substitution) .

Q. What photophysical studies are relevant for understanding its fluorescence properties?

Methodological Answer:

  • Absorption/Emission Spectra : Measure in ethanol (λabs ~350 nm, λem ~450 nm) using a fluorimeter. Quenching studies with iodide ions assess solvent accessibility .
  • Quantum Yield Calculation : Compare with rhodamine B standard (ΦF ~0.2–0.4 typical for chromen derivatives) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.